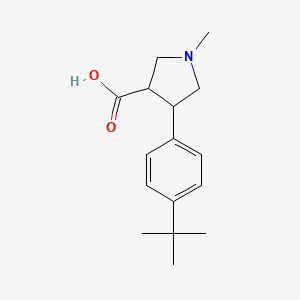
(R)-8-Methoxy-6-methylchroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-8-Methoxy-6-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 8th position, a methyl group at the 6th position, and an amine group at the 4th position on the chroman ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Methoxy-6-methylchroman-4-amine typically involves several steps:
Starting Material: The synthesis often begins with a suitable chroman derivative.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved using methanol in the presence of a catalyst.
Methylation: The methyl group at the 6th position is introduced using methyl iodide and a base.
Amination: The amine group at the 4th position is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of ®-8-Methoxy-6-methylchroman-4-amine may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the amine group, converting it to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry
®-8-Methoxy-6-methylchroman-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Industry
In the industrial sector, ®-8-Methoxy-6-methylchroman-4-amine is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-8-Methoxy-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-6-methylchroman-4-amine: Lacks the chiral center.
6-Methylchroman-4-amine: Lacks the methoxy group.
8-Methoxychroman-4-amine: Lacks the methyl group.
Uniqueness
®-8-Methoxy-6-methylchroman-4-amine is unique due to its specific substitution pattern and chirality, which can result in distinct biological activities and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(4R)-8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
Clé InChI |
XCLYQNGEHKOQKA-SECBINFHSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1)OC)OCC[C@H]2N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC)OCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
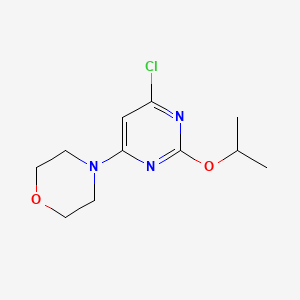
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
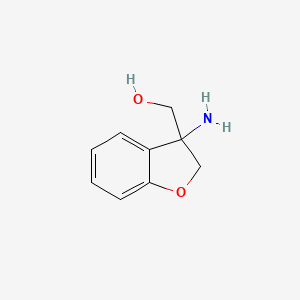
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
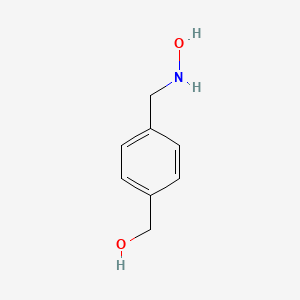

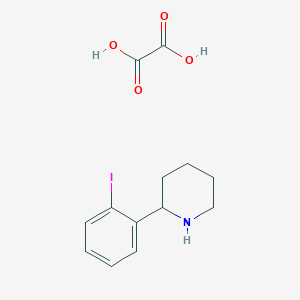
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)

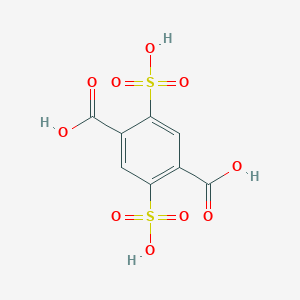
![Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13027460.png)

